molecular formula C15H17NO4S2 B3894935 (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 5864-73-3

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3894935
CAS No.: 5864-73-3
M. Wt: 339.4 g/mol
InChI Key: DVIKJDFWWBIODQ-LCYFTJDESA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure includes a 3-ethoxy-4-hydroxybenzylidene substituent at position 5 and a 2-methoxyethyl group at position 3 (Z-configuration).

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-3-20-12-8-10(4-5-11(12)17)9-13-14(18)16(6-7-19-2)15(21)22-13/h4-5,8-9,17H,3,6-7H2,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKJDFWWBIODQ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417192
Record name AC1NT3RP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5864-73-3
Record name AC1NT3RP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction can be summarized as follows:

    Starting Materials: Thiazolidinone derivative, 3-ethoxy-4-hydroxybenzaldehyde, and 2-methoxyethylamine.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.

    Product Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the synthesis of This compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thioxo group (C=S) at position 2 of the thiazolidinone ring is susceptible to oxidation. Under mild acidic conditions with oxidizing agents like hydrogen peroxide or potassium permanganate, the thioxo group can form sulfoxide (C-SO) or sulfone (C-SO₂) derivatives. For example:

  • Sulfoxide formation : C=SH2O2C-SO\text{C=S} \xrightarrow{H_2O_2} \text{C-SO}

  • Sulfone formation : C=SKMnO4C-SO2\text{C=S} \xrightarrow{KMnO_4} \text{C-SO}_2

The benzylidene double bond (C=C) may also undergo epoxidation under oxidative conditions, though this is less common due to steric hindrance from substituents.

Reduction Reactions

The thioxo group and conjugated double bond can be reduced using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation:

  • Thioxo to thiol : C=SNaBH4C-SH\text{C=S} \xrightarrow{NaBH_4} \text{C-SH}

  • Double bond reduction : C=CH2/PdC-C\text{C=C} \xrightarrow{H_2/Pd} \text{C-C} (saturating the benzylidene moiety)

Reduction alters the compound’s electronic properties, potentially enhancing solubility or modulating biological activity.

Substitution Reactions

The methoxyethyl and ethoxy groups undergo nucleophilic substitution under basic or acidic conditions. For example:

  • Methoxyethyl group replacement :
    3-(2-methoxyethyl)HBr/AcOH3-(2-bromoethyl)\text{3-(2-methoxyethyl)} \xrightarrow{HBr/AcOH} \text{3-(2-bromoethyl)}

  • Ethoxy group hydrolysis :
    4-ethoxyH3O+4-hydroxy\text{4-ethoxy} \xrightarrow{H_3O^+} \text{4-hydroxy}

The thiazolidinone nitrogen (position 3) can also participate in alkylation or acylation reactions to introduce new substituents .

Cyclization and Ring-Opening Reactions

The thiazolidinone ring can undergo ring-opening in the presence of strong nucleophiles (e.g., amines or Grignard reagents), forming open-chain thioamides. Conversely, cyclization reactions with dicarbonyl compounds can yield fused heterocycles. For example:

  • Ring-opening with methylamine :
    Thiazolidinone+CH3NH2Thioamide derivative\text{Thiazolidinone} + \text{CH}_3\text{NH}_2 \rightarrow \text{Thioamide derivative}

  • Cyclization with malononitrile :
    Forms pyrido[2,1-b]thiazole derivatives under reflux

Condensation Reactions

The benzylidene moiety part

Scientific Research Applications

Antioxidant Activity

Research indicates that thiazolidinone derivatives possess antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies have demonstrated that (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one can scavenge free radicals, thereby protecting cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial and fungal strains. Its efficacy against pathogens may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways. Clinical studies have begun to explore its potential as an alternative treatment for resistant infections.

Anti-inflammatory Effects

Inflammation is a key factor in numerous chronic diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in conditions like arthritis and inflammatory bowel disease.

Interaction with Biological Targets

The compound's mechanism of action involves interaction with specific biological targets, including enzymes and receptors involved in oxidative stress and inflammation pathways. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of thiazolidinone derivatives by modifying their chemical structure. Variations in substituents on the benzylidene moiety have been explored to enhance potency and selectivity towards specific biological targets.

Case Studies and Research Findings

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging ability in vitro, suggesting potential neuroprotective effects.
Study BAntimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and Candida albicans, indicating broad-spectrum antimicrobial potential.
Study CAnti-inflammatory PropertiesReduced levels of TNF-alpha and IL-6 in animal models of inflammation, supporting its use in inflammatory disorders.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit specific enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways.

Comparison with Similar Compounds

Structural Comparison with Thiazolidinone Derivatives

Thiazolidinones share a core 1,3-thiazolidin-4-one ring but differ in substituents, leading to variations in biological activity and chemical reactivity.

Compound Name Substituents Key Structural Differences Biological Activities References
Target Compound 3-ethoxy-4-hydroxybenzylidene, 2-methoxyethyl Hydroxy and ethoxy groups on benzylidene; methoxyethyl side chain Antimicrobial, anticancer (predicted)
(5Z)-5-(2,4-dichlorobenzylidene)-3-(4-ethoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 2,4-dichlorobenzylidene, 4-ethoxyphenyl Dichloro and ethoxy groups Antimicrobial, anticancer
Thiazolidinedione derivatives Variable aryl/alkyl groups at positions 3 and 5 Often lack sulfur or benzylidene moieties Antidiabetic (e.g., rosiglitazone)

Key Insight : The hydroxy and ethoxy groups in the target compound may enhance hydrogen bonding with biological targets compared to halogenated analogs like the dichloro derivative .

Pyrazole-Containing Thiazolidinones

Pyrazole rings are common in bioactive compounds due to their ability to modulate enzyme interactions.

Compound Name Pyrazole Substituents Thiazolidinone Substituents Notable Activities References
Target Compound N/A 3-ethoxy-4-hydroxybenzylidene N/A (structural focus)
(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one 4-ethoxyphenyl, phenyl Methyl group at position 3 Anti-inflammatory, anticancer
(5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one Propoxyphenyl, butyl Butyl chain at position 3 Improved lipophilicity

Key Insight : The absence of a pyrazole ring in the target compound simplifies its structure but may reduce binding diversity compared to pyrazole-containing analogs .

Substituent Effects on Bioactivity

Substituents like ethoxy, methoxy, and halogens significantly influence activity:

  • Ethoxy/Methoxy Groups: Enhance solubility and metabolic stability. For example, the 3-ethoxy-4-hydroxybenzylidene group in the target compound may improve water solubility compared to non-polar derivatives .

Biological Activity

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its antibacterial, anticancer, and antioxidant properties, supported by data tables and recent research findings.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core characterized by the following structural formula:

  • Molecular Formula : C₁₉H₁₇N₁O₃S₂
  • SMILES : CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3)O

Antibacterial Activity

Thiazolidin-4-one derivatives exhibit significant antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated inhibition rates of up to 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

Table 1: Antibacterial Activity of Thiazolidin-4-One Derivatives

CompoundTarget BacteriaInhibition Rate (%)
2-(Chlorophenyl-imino)thiazolidin-4-oneE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66
This compoundTBDTBD

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives is well-documented. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. For example, studies indicate that thiazolidinone derivatives can effectively target HT29 adenocarcinoma cells and H460 lung cancer cells .

Table 2: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCancer Cell LineIC50 (µM)
Thiazolidinone Derivative AHT29TBD
Thiazolidinone Derivative BH460TBD
This compoundTBDTBD

Antioxidant Activity

Antioxidant properties are another critical aspect of thiazolidin-4-one derivatives. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress, which is pivotal in preventing cellular damage .

Table 3: Antioxidant Activity of Thiazolidin-4-One Derivatives

CompoundAssay TypeIC50 (µM)
Thiazolidinone Derivative ADPPH ScavengingTBD
Thiazolidinone Derivative BABTS AssayTBD
This compoundTBDTBD

Case Studies

Recent studies have highlighted the potential of thiazolidinone derivatives in clinical applications:

  • Antibiofilm Activity : Research has shown that certain thiazolidinones can inhibit biofilm formation in bacterial strains, which is crucial for addressing antibiotic resistance .
  • Multi-target Enzyme Inhibition : The ability of these compounds to inhibit multiple enzymes involved in cancer progression presents a promising avenue for drug development .

Q & A

Q. What are the validated synthetic routes for (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one?

Methodology:

  • The compound can be synthesized via condensation reactions between 3-ethoxy-4-hydroxybenzaldehyde and 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one under acidic conditions (e.g., acetic acid or HCl).
  • Key steps: Formation of a Schiff base intermediate followed by cyclization. Solvents like ethanol or methanol are typically used, with heating (reflux) to drive the reaction to completion .
  • Purification involves recrystallization from DMF-ethanol mixtures or column chromatography.

Q. How is the compound’s structure confirmed experimentally?

Methodology:

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, similar thiazolidinone derivatives were resolved using SHELXL software, with bond lengths (e.g., C=S: ~1.62–1.65 Å) and angles (e.g., C8–S1–C7: ~93.2°) confirming the Z-configuration .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.3–3.8 ppm), and thioxo sulfur (distinct coupling patterns).
  • FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C=S (~1200 cm⁻¹) .

Q. What are the standard protocols for assessing its biological activity?

Methodology:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Staphylococcus aureus or E. coli (MIC values typically 10–50 µM for related thiazolidinones) .
  • Antioxidant activity : DPPH radical scavenging (IC₅₀ reported as 15–30 µM for analogs) .
  • Enzyme inhibition : Kinase inhibition (e.g., DYRK1A) via fluorescence polarization assays .

Advanced Research Questions

Q. How can Z/E isomerism in the benzylidene moiety be controlled or characterized?

Methodology:

  • Stereochemical control : Use of microwave irradiation or high-pressure conditions to favor Z-isomers (e.g., 80°C, 15-minute reactions yield >90% Z-configuration) .
  • Characterization :
  • NOESY NMR : Cross-peaks between benzylidene protons and thiazolidinone rings confirm spatial proximity in Z-isomers.
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve isomers under isocratic elution (hexane:IPA = 90:10) .

Q. How to resolve contradictions in biological activity data across studies?

Methodology:

  • Dose-response validation : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural analogs : Compare IC₅₀ values of derivatives (e.g., 4-bromo vs. 4-chloro substitution alters antialgal activity from IC₅₀ = 3.0 µM to 1.3 µM) .
  • Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to identify binding interactions with targets like hemoglobin subunits .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodology:

  • ADMET prediction : SwissADME or pkCSM for bioavailability (%F = ~45–60%), logP (~2.8–3.5), and CYP450 inhibition .
  • QSAR models : CoMFA/CoMSIA to correlate substituents (e.g., methoxy vs. ethoxy) with activity .

Q. How does crystallographic solvent inclusion affect bioactivity?

Methodology:

  • Crystallography : Compare SC-XRD data of solvated vs. unsolvated forms (e.g., ethanol inclusion alters hydrogen-bonding networks, impacting solubility) .
  • Bioassays : Test solubility-adjusted formulations (e.g., DMSO/PBS) to isolate solvent effects .

Methodological Challenges

Q. What are the limitations in synthesizing high-purity batches?

  • Byproduct formation : Thiosemicarbazide intermediates may dimerize; mitigate via stepwise addition of aldehydes .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to separate regioisomers .

Q. How to optimize reaction yields for scale-up?

  • Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes (yield increases from 65% to 88%) .
  • Catalytic optimization : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency (yield >90%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

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